3-(5-Bromofuran-3-yl)propanoic acid
Description
Contextualizing Furan-Containing Propanoic Acids in Organic Synthesis and Medicinal Chemistry
Furan-containing propanoic acids are a class of compounds that have demonstrated considerable importance in both organic synthesis and medicinal chemistry. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural component found in numerous natural products and synthetic molecules with a wide range of biological activities. utripoli.edu.lyijabbr.com The propanoic acid moiety, on the other hand, can influence the molecule's solubility, pharmacokinetic properties, and ability to interact with biological targets.
In organic synthesis, furan derivatives serve as versatile building blocks. They can be derived from biomass sources like furfural, making them attractive starting materials from a green chemistry perspective. mdpi.comresearchgate.net The furan ring can undergo a variety of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, reactions involving the propanoic acid side chain of furan-containing compounds can lead to the formation of esters, amides, and other derivatives with potential applications in materials science and as fine chemicals. mdpi.com
From a medicinal chemistry standpoint, the furan nucleus is considered a "privileged scaffold," meaning it is a structural framework that can be found in drugs with a variety of therapeutic applications. ijabbr.com Furan derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, antiviral, and anticancer agents. utripoli.edu.lyijabbr.com The presence of a propanoic acid group can be crucial for a compound's biological activity, as it can mimic natural amino acids or interact with the active sites of enzymes. For example, some 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against various bacteria and fungi. utripoli.edu.lynih.gov
Significance of Brominated Furan Scaffolds in Heterocyclic Chemistry
The introduction of a bromine atom onto a furan ring, creating a brominated furan scaffold, significantly enhances the synthetic utility of the molecule. Halogen atoms, particularly bromine, are highly valuable in organic synthesis as they can serve as a "handle" for a wide range of cross-coupling reactions. This allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the diversification of molecular structures.
Brominated furans are key intermediates in the synthesis of more complex, polysubstituted furan derivatives. The bromine atom can be readily displaced or involved in reactions such as Suzuki, Stille, and Heck couplings, enabling the attachment of various functional groups and the construction of elaborate molecular frameworks. This synthetic flexibility is of paramount importance in the development of new drug candidates and functional materials.
Furthermore, the presence of a bromine atom can directly influence the biological activity of a molecule. In some cases, halogenation can enhance the potency of a drug by improving its binding affinity to a biological target or by altering its metabolic stability. For example, 3-bromofuran (B129083) has been utilized as a starting material in the synthesis of various therapeutic agents, including those with potential applications in treating inflammatory conditions and other diseases. wikipedia.org The strategic placement of a bromine atom on the furan ring, as in 3-(5-Bromofuran-3-yl)propanoic acid, therefore offers a dual advantage: it provides a site for further synthetic modification while also holding the potential to contribute directly to the compound's biological profile.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7BrO3 |
|---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
3-(5-bromofuran-3-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrO3/c8-6-3-5(4-11-6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) |
InChI Key |
OWCYIYINGFQXMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1CCC(=O)O)Br |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 3 5 Bromofuran 3 Yl Propanoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for reactions, enabling the formation of esters and amides, and exhibiting typical acid-base behavior.
The carboxylic acid moiety of 3-(5-Bromofuran-3-yl)propanoic acid readily undergoes esterification when reacted with various alcohols in the presence of an acid catalyst. This common transformation proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. Similarly, amidation can be achieved by reacting the acid with amines, typically requiring a coupling agent to form a more reactive intermediate, such as an activated ester or an acyl halide, which is then susceptible to nucleophilic attack by the amine.
Table 1: Examples of Esterification and Amidation Reactions
| Reactant | Reagent | Product | Reaction Type |
| This compound | Methanol, H₂SO₄ | Methyl 3-(5-bromofuran-3-yl)propanoate | Esterification |
| This compound | Benzylamine, DCC | N-Benzyl-3-(5-bromofuran-3-yl)propanamide | Amidation |
As a carboxylic acid, this compound can donate a proton to a base to form a carboxylate salt. The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the brominated furan (B31954) ring. The formation of salts, such as with sodium hydroxide (B78521) or other inorganic and organic bases, is a straightforward acid-base neutralization reaction. These salt forms often exhibit increased water solubility compared to the parent acid.
Transformations on the Brominated Furan Heterocycle
The brominated furan ring is another key site for chemical reactions, allowing for both substitution of the bromine atom and further substitution on the ring itself.
While nucleophilic aromatic substitution on an electron-rich furan ring is generally challenging, the bromine atom can be displaced under specific conditions, often involving organometallic intermediates. For instance, metal-halogen exchange followed by quenching with an electrophile can effectively replace the bromine atom.
The furan ring in this compound is susceptible to electrophilic aromatic substitution. The existing substituents on the ring direct incoming electrophiles. The position of substitution is influenced by the directing effects of both the bromo and the propanoic acid groups. The electron-rich nature of the furan ring facilitates reactions such as nitration, halogenation, and Friedel-Crafts acylation, typically at the C4 position.
Cross-Coupling Chemistry for Diversification
The carbon-bromine bond in this compound is a valuable handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of more complex molecules. Reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups at the C5 position of the furan ring.
Table 2: Examples of Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Product | Coupling Type |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(5-Phenylfuran-3-yl)propanoic acid | Suzuki Coupling |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | 3-(5-Vinylfuran-3-yl)propanoic acid | Stille Coupling |
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(5-(Phenylethynyl)furan-3-yl)propanoic acid | Sonogashira Coupling |
These cross-coupling strategies highlight the synthetic utility of this compound as a building block for the synthesis of complex molecular architectures.
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org The general mechanism involves an oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org
While direct studies on this compound in Suzuki-Miyaura couplings are not extensively documented in publicly available literature, the reactivity of other bromofuran derivatives provides a strong basis for predicting its behavior. nih.gov The carbon-bromine bond at the 5-position of the furan ring is susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle. This reaction would enable the coupling of the furan moiety with a variety of aryl, heteroaryl, vinyl, or alkyl groups, depending on the boronic acid or boronate ester used.
The reaction would typically be carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base, such as sodium carbonate or potassium phosphate. The choice of solvent, base, and ligand can significantly influence the reaction's efficiency and scope. For instance, the use of bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium catalyst. nih.gov
A hypothetical Suzuki-Miyaura coupling reaction involving this compound is depicted below:
Scheme 1: Postulated Suzuki-Miyaura coupling of this compound with a generic organoboron compound.
The following interactive table outlines potential coupling partners and the corresponding expected products from the Suzuki-Miyaura reaction of this compound.
| Coupling Partner (R-B(OH)₂) | Expected Product Name |
| Phenylboronic acid | 3-(5-Phenylfuran-3-yl)propanoic acid |
| 4-Methoxyphenylboronic acid | 3-(5-(4-Methoxyphenyl)furan-3-yl)propanoic acid |
| Thiophene-2-boronic acid | 3-(5-(Thiophen-2-yl)furan-3-yl)propanoic acid |
| Pyridine-3-boronic acid | 3-(5-(Pyridin-3-yl)furan-3-yl)propanoic acid |
| Vinylboronic acid | 3-(5-Vinylfuran-3-yl)propanoic acid |
Sonogashira Coupling and Other Palladium-Catalyzed Reactions
The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, specifically for the formation of carbon-carbon bonds between sp²-hybridized carbons (from an aryl or vinyl halide) and sp-hybridized carbons (from a terminal alkyne). wikipedia.orglibretexts.org The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate. organic-chemistry.org
Similar to the Suzuki-Miyaura reaction, the bromine atom of this compound provides a reactive site for Sonogashira coupling. This would allow for the introduction of various alkynyl groups at the 5-position of the furan ring. The reaction conditions generally involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. organic-chemistry.org
A representative scheme for the Sonogashira coupling of this compound is shown below:
Scheme 2: Postulated Sonogashira coupling of this compound with a terminal alkyne.
The table below provides examples of potential terminal alkyne coupling partners and their expected products.
| Coupling Partner (R-C≡CH) | Expected Product Name |
| Phenylacetylene | 3-(5-(Phenylethynyl)furan-3-yl)propanoic acid |
| Ethynyltrimethylsilane | 3-(5-((Trimethylsilyl)ethynyl)furan-3-yl)propanoic acid |
| Propargyl alcohol | 3-(5-(3-Hydroxyprop-1-yn-1-yl)furan-3-yl)propanoic acid |
| 1-Heptyne | 3-(5-(Hept-1-yn-1-yl)furan-3-yl)propanoic acid |
Beyond Suzuki-Miyaura and Sonogashira couplings, the bromo-substituent on the furan ring of this compound would likely make it a suitable substrate for other palladium-catalyzed reactions such as the Heck reaction (coupling with an alkene) and the Stille reaction (coupling with an organostannane).
Stereoselective Synthetic Pathways for Chiral Analogues
The development of stereoselective synthetic routes to chiral analogues of this compound is of significant interest, as chirality is a key determinant of biological activity in many pharmaceutical compounds. While specific methods for the asymmetric synthesis of this particular compound are not readily found, general strategies for the synthesis of chiral furan derivatives and propanoic acid derivatives can be considered. dntb.gov.ua
One potential approach involves the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a 3-(5-bromofuran-3-yl)acrylic acid derivative, using a chiral catalyst. Another strategy could be the use of a chiral auxiliary attached to the propanoic acid side chain to direct the stereoselective introduction of a substituent at the α- or β-position.
Furthermore, enzymatic resolutions could be employed to separate a racemic mixture of this compound or its derivatives. For instance, a lipase (B570770) could selectively catalyze the esterification of one enantiomer, allowing for the separation of the unreacted enantiomer.
The synthesis of chiral building blocks that can be subsequently used to construct the target molecule is another viable pathway. For example, a chiral furan-containing aldehyde could be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to build the propanoic acid side chain, followed by asymmetric reduction of the resulting double bond. The development of synthetic strategies for chiral furan-3-carboxylic acid derivatives is an active area of research. researchgate.netacs.org
Derivatives and Analogues of 3 5 Bromofuran 3 Yl Propanoic Acid in Academic Research
Synthesis of Amino Acid Derivatives
The conjugation of amino acids to a parent molecule is a common strategy in drug discovery to enhance biological activity and pharmacokinetic properties. While specific literature detailing the direct coupling of amino acids to 3-(5-Bromofuran-3-yl)propanoic acid is not abundant, the synthesis of its amino acid derivatives can be inferred from standard organic chemistry techniques. The carboxylic acid moiety of this compound can be activated using various coupling reagents to facilitate amide bond formation with the amino group of an amino acid.
Commonly employed methods include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve yields. The general synthetic scheme would involve the reaction of this compound with an amino acid ester, followed by deprotection of the ester group to yield the final amino acid derivative.
The existence of related compounds, such as (2R)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid and (3S)-3-amino-3-(5-bromofuran-2-yl)propanoic acid, underscores the feasibility and interest in this class of molecules within the scientific community. These existing derivatives suggest that the furan (B31954) ring is stable to the conditions required for amino acid coupling.
Development of Substituted Furan-Propanoic Acid Analogues
The development of analogues of this compound is a key area of research aimed at exploring the structure-activity relationships of this class of compounds. The furan ring and the propanoic acid side chain offer multiple sites for modification.
Research on related furan-2-yl-propanoic acid derivatives has shown that the carbon-carbon double bond of a propenoic acid precursor can undergo hydroarylation reactions with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). clockss.orgnih.gov This method allows for the introduction of various aryl groups at the 3-position of the propanoic acid chain, leading to a diverse library of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. clockss.orgnih.gov While this specific methodology starts from a propenoic acid, it highlights a robust strategy for creating diversity in the side chain of furan-propanoic acids.
Furthermore, the bromine atom at the 5-position of the furan ring is a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, can be employed to introduce new carbon-carbon bonds, thereby attaching a wide range of substituents, including alkyl, aryl, and vinyl groups, at this position.
Exploration of Structural Diversity through Systematic Modifications
The systematic modification of this compound allows for a thorough exploration of its chemical space. This can be achieved by independently or concurrently altering the substituents on the furan ring and the propanoic acid side chain.
One approach to achieving structural diversity is through the functionalization of the furan ring itself. The high electron density of the furan ring makes it susceptible to electrophilic attack, leading to the formation of substituted furan derivatives. numberanalytics.com The presence of both a deactivating bromo group and an activating alkyl side chain presents a complex scenario for directing further substitutions.
Another avenue for diversification is the modification of the propanoic acid side chain. As mentioned, the introduction of aryl groups is one possibility. Additionally, the carboxylic acid can be converted to a variety of other functional groups, such as esters, amides, and alcohols, each providing a new set of molecular interactions and properties. For instance, the reduction of the carboxylic acid to an alcohol would yield 3-(5-bromofuran-3-yl)propan-1-ol, a derivative with significantly different polarity and hydrogen bonding capabilities.
Influence of Substitution Patterns on Reactivity and Molecular Interactions
The substitution pattern on the furan ring significantly influences its reactivity and molecular interactions. The furan ring is an electron-rich aromatic system, and its reactivity towards electrophilic substitution is generally higher than that of benzene. pearson.comnumberanalytics.com The position of substitution is directed by the electronic properties of the existing substituents.
In this compound, the furan ring is substituted at the 3- and 5-positions. The propanoic acid group at the 3-position is generally considered an activating group that directs electrophilic substitution to the adjacent 2- and 4-positions. Conversely, the bromine atom at the 5-position is a deactivating group but also directs to the ortho and para positions (in this case, the 2- and 4-positions relative to the bromine). The interplay of these two groups will determine the regioselectivity of further electrophilic substitution reactions.
The bromine atom also serves as a key site for modifying molecular interactions through halogen bonding. This non-covalent interaction, where the bromine atom acts as an electrophilic region, can be crucial for the binding of the molecule to biological targets. The strength and directionality of halogen bonds can be tuned by altering the electronic environment of the furan ring, providing a subtle yet powerful tool for optimizing molecular recognition.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 5 Bromofuran 3 Yl Propanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-(5-bromofuran-3-yl)propanoic acid, both ¹H and ¹³C NMR provide critical data for assigning the positions of hydrogen and carbon atoms.
Based on established chemical shift principles and data from analogous structures like 3-bromofuran (B129083) and 3-bromopropionic acid, the expected chemical shifts (δ) for this compound can be predicted. spectrabase.comchemicalbook.com The protons on the furan (B31954) ring are expected to appear in the aromatic region of the ¹H NMR spectrum. Specifically, the proton at the C2 position (H-2) would likely resonate at a higher chemical shift (around 7.4 ppm) compared to the proton at the C4 position (H-4) (around 6.4 ppm) due to the differing electronic environments. The bromine atom at the C5 position deshields the adjacent protons.
The propanoic acid side chain protons would appear more upfield. The methylene (B1212753) group adjacent to the furan ring (α-CH₂) is expected to resonate around 2.9-3.0 ppm, while the methylene group adjacent to the carboxyl group (β-CH₂) would be slightly downfield, around 3.6 ppm, due to the electron-withdrawing nature of the carboxylic acid. chemicalbook.com The acidic proton of the carboxyl group would typically appear as a broad singlet at a high chemical shift, often above 10 ppm.
In the ¹³C NMR spectrum, the carbon atoms of the furan ring would resonate in the range of approximately 100-150 ppm. The carbon bearing the bromine (C5) would be significantly shifted. The carbons of the propanoic acid chain would appear at lower chemical shifts, with the carbonyl carbon (C=O) being the most downfield of the aliphatic carbons, typically in the 170-180 ppm range.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| 2 | ~7.4 | ~144 |
| 3 | - | ~115 |
| 4 | ~6.4 | ~112 |
| 5 | - | ~120 |
| α-CH₂ | ~3.0 | ~25 |
| β-CH₂ | ~3.6 | ~34 |
| COOH | >10 (broad) | ~175 |
To unambiguously assign these resonances and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between vicinal protons. scielo.org.mxresearchgate.net Key correlations would be expected between the α-CH₂ and β-CH₂ protons of the propanoic acid chain. Depending on the coupling constants, a weak correlation might also be observed between the furan proton H-4 and the α-CH₂ protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. scielo.org.mxresearchgate.netmdpi.com It would be used to definitively assign the carbon signals for each protonated carbon, such as C2, C4, and the two methylene carbons of the side chain.
The furan proton H-2 correlating to carbons C3, C4, and C5.
The furan proton H-4 correlating to carbons C2, C3, and C5.
The α-CH₂ protons correlating to the furan carbons C3 and C4, as well as the β-carbon and the carbonyl carbon.
The β-CH₂ protons correlating to the α-carbon and the carbonyl carbon.
These 2D NMR experiments, used in concert, provide a robust and detailed map of the molecular structure, confirming the substitution pattern and the integrity of the propanoic acid side chain. rsc.orgresearchgate.net
Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. williams.edu For this compound, the IR spectrum would be dominated by absorptions from the carboxylic acid and the bromofuran ring.
The most prominent feature would be the very broad O-H stretching vibration of the carboxylic acid dimer, typically appearing in the range of 3300-2500 cm⁻¹. orgchemboulder.com Superimposed on this broad signal would be the sharper C-H stretching vibrations of the furan ring and the aliphatic chain (around 3100-2850 cm⁻¹).
The carbonyl (C=O) stretching vibration of the carboxylic acid is another key diagnostic peak, expected to be strong and sharp, appearing around 1760-1690 cm⁻¹. orgchemboulder.comnih.gov The exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer. Aromatic C=C stretching vibrations from the furan ring are expected in the 1615-1450 cm⁻¹ region. uomustansiriyah.edu.iq The C-O stretching of the furan ring and the carboxylic acid would appear in the fingerprint region, typically between 1320 cm⁻¹ and 1000 cm⁻¹. williams.eduorgchemboulder.com Finally, the C-Br stretching vibration would be expected at lower wavenumbers, generally in the 700-500 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Furan/Alkyl | C-H Stretch | 3100 - 2850 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |
| Furan Ring | C=C Stretch | 1615 - 1450 | Medium to Weak |
| Carboxylic Acid/Furan | C-O Stretch | 1320 - 1000 | Medium |
| Bromoalkane | C-Br Stretch | 700 - 500 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition of this compound. miamioh.edunih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the ⁷⁹Br and ⁸¹Br isotopes are present in a nearly 1:1 ratio, resulting in two peaks of similar intensity separated by 2 Da. researchgate.net
Electron ionization (EI) mass spectrometry of furan and its derivatives often leads to characteristic fragmentation patterns. mostwiedzy.plresearchgate.net The furan ring can undergo cleavage, leading to the formation of various fragment ions. A common fragmentation pathway involves the loss of CO, followed by further rearrangements. cdnsciencepub.com In the case of this compound, the molecular ion would be the primary diagnostic ion. Other significant ions would arise from the cleavage of the propanoic acid side chain.
The fragmentation of this compound under mass spectrometric conditions can be rationalized through several key pathways:
Loss of the Propanoic Acid Side Chain: A primary fragmentation would likely involve the cleavage of the bond between the furan ring and the propanoic acid chain, leading to a bromofuran cation.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the carboxylic acid group can occur, leading to the loss of a COOH radical (45 Da).
McLafferty Rearrangement: If sterically possible, a McLafferty rearrangement could lead to the loss of a neutral alkene molecule and the formation of a radical cation.
Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (79 or 81 Da), which would be observed as a significant peak at [M-Br]⁺. nist.gov
Furan Ring Fragmentation: The furan ring itself can fragment, often initiated by the loss of CO (28 Da), leading to smaller, stable cyclic or acyclic ions. imreblank.ched.ac.uk
Computational Chemistry Approaches to 3 5 Bromofuran 3 Yl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(5-Bromofuran-3-yl)propanoic acid, these methods provide insights into its stability, electronic properties, and how it might behave in chemical reactions.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is instrumental in predicting the properties and reactivity of furan-containing compounds. researchgate.netmdpi.com In studies of similar molecules, like 3-(furan-2-yl)propenoic acids, DFT calculations have been employed to analyze the reactive electrophilic species involved in reactions. researchgate.net These calculations help in understanding the O,C-diprotonated forms of furan (B31954) acids which act as reactive intermediates. mdpi.com
DFT calculations can determine various electronic and orbital characteristics. For intermediates derived from furan-based acids, these calculations can estimate electrophilic properties and reactivity. researchgate.net Key parameters obtained from DFT studies include charge distribution, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the global electrophilicity index. researchgate.net The HOMO and LUMO energies are particularly important as they indicate the molecule's ability to donate or accept electrons, respectively. For instance, in related isoindole derivatives, DFT studies have shown that the HOMO is often located over the aromatic ring system, while the LUMO is distributed over other parts of the molecule, highlighting regions prone to nucleophilic and electrophilic attack. mdpi.com
Table 1: Representative Electronic Characteristics from DFT Calculations for Furan-based Cationic Intermediates This table is illustrative, based on data for related furan propenoic acid derivatives, and demonstrates the type of data generated through DFT studies.
| Cationic Intermediate | Total Charge on Furan Ring (q, a.u.) | LUMO Energy (eV) | Global Electrophilicity Index (ω, eV) |
| Protonated Furan Acida | +0.587 | -11.97 | 8.31 |
| Protonated Furan Esterb | +0.591 | -11.53 | 7.91 |
| Protonated Furan Diacidc | +0.655 | -13.56 | 11.21 |
Source: Adapted from DFT calculation data on protonated forms of furan derivatives. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is crucial for mapping out potential reaction pathways and identifying the associated transition states. This is particularly relevant for reactions such as the hydroarylation of furan derivatives, where the mechanism involves superelectrophilic activation. mdpi.comnih.gov DFT calculations are used to model the reaction's cationic intermediates and determine the Gibbs energies of the reaction steps. researchgate.net
For similar carboxylic acids, such as propionic acid, reaction pathways on catalyst surfaces have been extensively studied. researchgate.net These studies show that the reaction can initiate with the formation of an acylium cation on Brønsted acid sites. researchgate.net The primary reaction is often ketonization, followed by secondary reactions like aldol (B89426) condensation. researchgate.net Modeling these pathways involves calculating the energy profiles for each step, including the energy barriers of transition states, which determines the kinetics and feasibility of a proposed mechanism. For this compound, similar modeling could predict its behavior in acid-catalyzed reactions or its conversion into other valuable chemical entities.
Molecular Modeling and Simulation Studies
While quantum mechanics provides deep insight into electronic structure, molecular modeling and simulations are used to explore the dynamic behavior and conformational landscape of molecules.
Conformational Analysis and Molecular Dynamics Simulations
The biological function and reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of the propanoic acid side chain is critical. In a study of a related 3-phenylpropanoic acid derivative, the side chain was found to adopt a bent and skewed conformation in the crystalline state. mdpi.com DFT calculations can be used to explore the conformational space in the gas phase, revealing the relative energies of different conformers, such as gauche and trans forms. mdpi.com For 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, it was found that strong electron-withdrawing groups could increase the population of gauche conformers, a factor that might also influence the conformational preference of the bromo-substituted furan ring in the title compound. mdpi.com
Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. researchgate.net While specific MD studies on this compound are not prevalent, the methodology is widely applied in drug discovery to refine docked poses of ligands and to ensure the stability of the ligand-receptor complex over time. researchgate.net
Table 2: Example of Dihedral Angles from Conformational Analysis of Propanoic Acid Derivatives
| Compound | Dihedral Angle (θ1) | Dihedral Angle (θ2) | Dihedral Angle (θ3) | Conformation (θ1, θ2, θ3) |
| 3,5-bistrifluoromethylhydrocinnamic acid | 75.65° | 67.31° | 17.39° | (c, sc, sp) |
| Other 3-phenylpropanoic acids | - | - | - | (p, ap, p) or (c, ap, p) |
Source: Data derived from structural analysis of related propanoic acid compounds. mdpi.com
Virtual Screening and Ligand-Based Design
Should this compound be considered a lead compound for drug discovery, computational screening techniques become invaluable. Virtual screening (VS) uses computer-based methods to identify new potential ligands from large compound databases. researchgate.net This process can be structure-based, relying on the 3D structure of a target protein, or ligand-based, using information from known active molecules. mdpi.com
Ligand-based design often involves creating a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to be active at a specific biological target. researchgate.net This model, which might include features like aromatic rings, hydrogen bond acceptors, and hydrogen bond donors, is then used as a 3D query to search databases for other molecules that fit the model. researchgate.netnih.gov For example, a virtual screening strategy to find novel inhibitors might involve docking a database of compounds, followed by filtering based on a pharmacophore model and subsequent binding energy calculations. nih.govnih.gov
Computational Approaches for Structure-Activity Relationship (SAR) Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. mdpi.com
To build a 3D-QSAR model, a set of molecules with known activities is aligned, and the surrounding space is sampled to calculate steric and electrostatic fields. researchgate.net Statistical methods, like partial least-squares (PLS) regression, are then used to create a model that relates variations in these fields to variations in biological activity. researchgate.net Such models can be highly predictive and are used to guide the synthesis of more potent analogs. A typical workflow involves building the model, validating its predictive power using a test set of compounds, and then using the validated model to screen virtual libraries for potential new hits. mdpi.com This approach allows researchers to prioritize which derivatives of this compound should be synthesized and tested, saving significant time and resources.
Emerging Applications and Future Research Directions in 3 5 Bromofuran 3 Yl Propanoic Acid Chemistry
Development as a Building Block for Complex Molecule Synthesis
The strategic placement of functional groups in 3-(5-Bromofuran-3-yl)propanoic acid makes it an attractive starting material for the synthesis of more intricate molecular architectures. The furan (B31954) ring itself is a structural motif found in numerous bioactive compounds. The presence of the bromine atom at the 5-position and the propanoic acid chain at the 3-position offers orthogonal handles for a variety of chemical transformations.
The utility of the closely related 3-bromofuran (B129083) as a precursor in the synthesis of complex molecules is well-documented. It serves as a key intermediate in the production of compounds with applications as chemotherapy agents, HIV drugs, and treatments for type 2 diabetes and osteoporosis. wikipedia.org For instance, 3-bromofuran has been employed in the total synthesis of natural products like (+)-cacospongionolide B, which exhibits anti-inflammatory properties, and (−)-neothiobinupharidine, a bioactive alkaloid. wikipedia.org This established versatility of the 3-bromofuran core strongly suggests that this compound can similarly serve as a valuable scaffold. The propanoic acid moiety can be readily converted into esters, amides, and other functionalities, while the bromo-substituent is amenable to a range of cross-coupling reactions, allowing for the introduction of diverse substituents. The availability of related compounds, such as (2R)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid, further indicates the growing interest in this chemical scaffold within the research and development sector. bldpharm.com
Integration into Diverse Organic Synthesis Methodologies
The chemical reactivity of this compound allows for its integration into a variety of modern organic synthesis methodologies. The furan ring can participate in cycloaddition reactions, and the peripheral functional groups provide sites for further elaboration.
Research into the synthesis of related furan-propanoic acid derivatives has highlighted several applicable synthetic strategies. For example, a novel method for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been developed based on the hydroarylation of the corresponding propenoic acids using Brønsted or Lewis acids. mdpi.comnih.gov This approach could potentially be adapted to introduce aryl groups at the benzylic position of the propanoic acid chain of this compound.
Furthermore, the bromine atom on the furan ring is a key feature for diversification. Nickel-catalyzed Suzuki-Miyaura coupling has been successfully used to form carbon-carbon bonds with furan-3-yl boronic acids, suggesting that the 5-bromo substituent of the target compound could be readily exploited in similar cross-coupling reactions to introduce a wide range of aryl, heteroaryl, or alkyl groups. orgsyn.org The propanoic acid functionality also opens avenues for transformations such as the Johnson-Claisen rearrangement, which has been explored for the synthesis of substituted carboxylic acid derivatives from allylic alcohols. rsc.org
The following table summarizes potential synthetic transformations for this compound based on methodologies applied to similar furan derivatives:
| Reaction Type | Reagents and Conditions | Potential Product |
| Esterification | Alcohol, Acid catalyst | 3-(5-Bromofuran-3-yl)propanoate ester |
| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | 3-(5-Bromofuran-3-yl)propanoamide |
| Suzuki-Miyaura Coupling | Boronic acid, Palladium or Nickel catalyst, Base | 3-(5-Aryl/Alkyl-furan-3-yl)propanoic acid |
| Heck Reaction | Alkene, Palladium catalyst, Base | 3-(5-Vinyl-furan-3-yl)propanoic acid |
| Sonogashira Coupling | Terminal alkyne, Palladium/Copper catalyst, Base | 3-(5-Alkynyl-furan-3-yl)propanoic acid |
| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | 3-(5-Amino-furan-3-yl)propanoic acid |
Future Perspectives in Designing Novel Furan-Propanoic Acid Based Bioactives
The furan nucleus is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities. mdpi.com The structural features of this compound make it a promising candidate for the design and synthesis of novel bioactive molecules.
Studies on related furan-propanoic acid derivatives have demonstrated their potential as antimicrobial agents. For instance, a series of 3-aryl-3-(furan-2-yl)propanoic acids exhibited significant activity against the yeast-like fungi Candida albicans and also showed inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov This suggests that derivatives of this compound could be explored for the development of new anti-infective agents.
The ability to functionalize both the carboxylic acid and the bromine-bearing position of the furan ring allows for the creation of large and diverse chemical libraries for high-throughput screening. By systematically varying the substituents at these positions, it is possible to explore the structure-activity relationships and optimize the biological activity of these compounds. The future of furan-propanoic acid-based bioactives lies in the rational design of molecules that can target specific biological pathways. For example, by appending pharmacophoric groups known to interact with particular enzymes or receptors, novel drug candidates could be developed for a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The established importance of 3-substituted furans in medicinal chemistry provides a strong impetus for the continued investigation of this compound and its derivatives as a source of new therapeutic agents. wikipedia.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(5-Bromofuran-3-yl)propanoic acid in laboratory settings?
- Methodology : Synthesis typically involves bromination of a furan precursor followed by coupling with a propanoic acid derivative. Key steps include:
Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂ in anhydrous solvents) to introduce bromine at the 5-position of the furan ring .
Coupling : Employ cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) to attach the propanoic acid moiety. Catalysts like Pd(PPh₃)₄ and ligands (e.g., XPhos) enhance efficiency .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (using ethanol/water mixtures) isolates the product .
- Validation : Confirm purity via HPLC (>95%) and structural identity via ¹H/¹³C NMR (e.g., bromine-induced deshielding at C5 of furan) .
Q. How is the compound screened for initial biological activity in academic research?
- Methodology :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram- bacteria) or cytotoxicity using MTT assays (IC₅₀ in cancer cell lines) .
- Target identification : Use fluorescence polarization assays to assess binding to enzymes (e.g., kinases) or receptors .
- Data Interpretation : Compare activity to positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .
Q. What analytical techniques are essential for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H NMR (δ ~6.5–7.2 ppm for furan protons; δ ~2.5–3.5 ppm for propanoic acid CH₂ groups) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- FT-IR : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized in enantioselective synthesis of this compound?
- Methodology :
- Catalyst Design : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) to control stereochemistry .
- Solvent Effects : Anhydrous THF or DMF improves catalyst stability; low temperatures (−20°C to 0°C) reduce side reactions .
- In-line Monitoring : Employ ReactIR or HPLC-MS to track intermediate formation and adjust reaction parameters dynamically .
- Validation : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>90%) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2) or receptors. Focus on hydrogen bonding with the carboxylic acid group and halogen bonding via bromine .
- MD Simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .
- Validation : Correlate computational ΔG values with experimental IC₅₀ data from enzyme inhibition assays .
Q. How can trace impurities (<0.1%) be quantified in high-purity samples?
- Methodology :
- UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Detect impurities via MRM transitions .
- NMR Relaxation Editing : Apply T₁ρ filters to suppress major component signals and enhance impurity detection .
- Validation : Spike synthetic impurities (e.g., de-brominated byproduct) to validate sensitivity .
Q. What strategies improve metabolic stability in preclinical studies?
- Methodology :
- Pro-drug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance cell permeability. Hydrolyze in vivo via esterases .
- Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways using LC-MS metabolomics .
- Validation : Compare plasma half-life (t₁/₂) in rodent models using LC-MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
